molecular formula C8H6BrIN2 B12346023 6-Bromo-3-iodo-1-methyl-1H-indazole

6-Bromo-3-iodo-1-methyl-1H-indazole

Cat. No.: B12346023
M. Wt: 336.95 g/mol
InChI Key: MENLMBSCMKXEFP-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrIN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole typically involves the halogenation of 1-methyl-1H-indazole. One common method includes the bromination of 1-methyl-1H-indazole followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-iodo-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyl-1H-indazole: Similar structure but lacks the iodine atom.

    6-Iodo-1H-indazole: Similar structure but lacks the bromine atom.

    6-Bromo-7-fluoro-3-iodo-1H-indazole: Contains an additional fluorine atom

Uniqueness

6-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic applications and increase its potential as a versatile building block in chemical research .

Properties

IUPAC Name

6-bromo-3-iodo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLMBSCMKXEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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